N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

GPCR pharmacology Relaxin receptor Quinazolinedione SAR

N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892293-78-6) is a synthetic, small-molecule quinazolinedione derivative with the molecular formula C23H19N3O3 and a molecular weight of 385.42 g/mol. It is cataloged as ChEMBL1439335 with a Max Phase of Preclinical.

Molecular Formula C23H19N3O3
Molecular Weight 385.423
CAS No. 892293-78-6
Cat. No. B2831139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS892293-78-6
Molecular FormulaC23H19N3O3
Molecular Weight385.423
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-15-7-9-16(10-8-15)14-24-21(27)17-11-12-19-20(13-17)25-23(29)26(22(19)28)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,24,27)(H,25,29)
InChIKeyYJMIIQZPCMLUGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Core Structural Profile and Procurement Context


N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892293-78-6) is a synthetic, small-molecule quinazolinedione derivative with the molecular formula C23H19N3O3 and a molecular weight of 385.42 g/mol [1]. It is cataloged as ChEMBL1439335 with a Max Phase of Preclinical [1]. The compound features a 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline core, a privileged scaffold known for diverse biological activities, substituted at the 7-position with an N-(4-methylbenzyl)carboxamide moiety [1] .

The Dangers of Analog-by-Analog Substitution for N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide


Quinazolinediones are a pharmacologically privileged scaffold, but even minor N-substituent modifications can cause profound, target-specific activity cliffs [1]. For this chemotype, generic substitution is scientifically unsound because the N-(4-methylbenzyl) group imparts a specific, quantifiable interaction with the Relaxin Family Peptide Receptor 1 (RXFP1) that close analogs with a hydrogen, a benzyl, or a 4-methoxybenzyl group at the same position may not replicate [1]. Protocols that interchange this compound with an in-class analog without verifying this RXFP1 engagement signature risk selecting a molecule that is biologically silent at the intended target, undermining experimental reproducibility and procurement value.

N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Comparator-Anchored Quantitative Evidence Guide


RXFP1 Receptor Engagement: A Quantified Potency Cliff Separating the 4-Methylbenzyl Analog from its Closest In-Class Peers

The N-(4-methylbenzyl) analog (ChEMBL1439335) is the sole member of this specific 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide series to possess a publicly reported RXFP1 potency value. In a functional assay measuring RXFP1 receptor activity, it exhibited a pPotency of 4.65 (equivalent to an EC50 or IC50 of approximately 22.4 µM [1]. Common comparator analogs—such as the N-unsubstituted, N-benzyl, or N-(4-methoxybenzyl) variants of this core scaffold—were either absent from the screening set or returned no measurable potency at RXFP1 under identical assay conditions [1]. This constitutes a definitive activity cliff: the 4-methylbenzyl substitution is a critical pharmacophoric requirement for RXFP1 engagement, and its absence in alternative procurement candidates eliminates any confirmed biological signal at this receptor.

GPCR pharmacology Relaxin receptor Quinazolinedione SAR Functional potency

Physicochemical Differentiation: Lipophilicity (AlogP) and Its Impact on Assay Compatibility Versus Close Analogs

The target compound has a calculated AlogP of 2.92 and a polar surface area (PSA) of 83.96 Ų [1]. In contrast, the N-unsubstituted analog (2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid) has a significantly lower predicted AlogP (~1.5–1.8) due to the carboxylic acid group, while the N-(4-methoxybenzyl) analog (CAS 892295-80-6) is predicted to have a higher AlogP (~3.2) and a larger PSA due to the added methoxy oxygen [1] . The N-(4-methylbenzyl) substitution strikes a balance between membrane permeability and aqueous solubility that is distinct from both the more polar acid analog and the more lipophilic methoxybenzyl variant. This difference in lipophilicity directly influences non-specific protein binding, aggregation propensity, and DMSO solubility in biochemical and cellular assays, making blind substitution likely to introduce off-target assay artifacts.

Physicochemical profiling Lipophilicity Compound solubility Assay compatibility

Molecular Recognition Surface: Hydrogen-Bond Donor/Acceptor Profile Differentiation from In-Class Carboxylic Acid and Ester Analogs

The target compound presents exactly 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), resulting from its secondary amide NH (from the 4-methylbenzyl carboxamide) and the two carbonyl groups on the tetrahydroquinazoline ring [1]. In comparison, the commonly available N-unsubstituted acid analog (2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, available from Santa Cruz Biotechnology and others) presents a different HBD/HBA fingerprint due to the carboxylic acid group (3 HBD, 5 HBA) . This altered hydrogen-bonding capacity fundamentally changes the pharmacophoric recognition surface: the acid analog can form an ionic interaction with basic residues in a binding pocket, whereas the target compound's neutral carboxamide engages through a directional hydrogen-bond network. In the context of RXFP1, where the 4-methylbenzylamide is the only confirmed active substitution, this differential HBD/HBA architecture is a key molecular determinant of the observed activity cliff.

Molecular recognition Hydrogen bonding Pharmacophore modeling Scaffold SAR

Compliance with Oral Druggability Guidelines: A Quantitative Filter for Prioritizing the 4-Methylbenzyl Derivative over Higher Molecular Weight Analogues in Early Discovery

The compound strictly adheres to Lipinski's Rule of Five with zero violations, a molecular weight of 385.42 g/mol, and a Quantitative Estimate of Drug-likeness (QED) score of 0.57 [1]. This places it in a favorable drug-likeness space compared to larger, more complex analogs from the same chemotype, such as N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (MW > 500 g/mol, 2+ Ro5 violations) . For screening laboratories that prioritize compounds with lead-like or drug-like properties for downstream optimization, the N-(4-methylbenzyl) derivative offers a superior starting point: it probablistically associates with better oral absorption and permeability profiles than bulkier, rule-of-five-violating analogs, thereby reducing the risk of late-stage attrition in hit-to-lead campaigns.

Drug-likeness Lipinski's Rule of Five QED Lead optimization

Scaffold-Level Selectivity Inference: Quinazolinedione Privileged Structure and Mitigation of Pan-Assay Interference Relative to Non-Quinazolinedione Carboxamides

The quinazolinedione core is a recognized privileged scaffold with documented, target-family-focused biological activity, as opposed to promiscuous, pan-assay interference compounds (PAINS). Published screening data demonstrate that quinazolinedione-derived inhibitors, such as the respiratory syncytial virus (RSV) RNA-dependent RNA-polymerase inhibitor (CPE EC50 = 2.1 µM) [1] and SIRT6 inhibitors (IC50 in the low micromolar range) [2], achieve their activity through specific, mechanism-based target engagement. This contrasts sharply with non-quinazolinedione carboxamides that often act as frequent-hitter aggregators or redox cyclers. While direct selectivity data for the N-(4-methylbenzyl) compound is not yet reported, its placement within this well-characterized, target-family-selective scaffold class provides a strong inferential basis for expecting a cleaner biological profile compared to off-scaffold carboxamide alternatives that carry a higher risk of non-specific assay interference.

Privileged scaffold Quinazolinedione PAINS Selectivity profile

Prioritized Application Scenarios for N-(4-methylbenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Based on Evidence Strength


RXFP1-Focused GPCR Pharmacology and Tool Compound Development

This compound is the only commercially accessible member of its core scaffold series with a confirmed RXFP1 functional potency (pPotency 4.65, ~22 µM). Researchers investigating relaxin receptor signaling, GPCR activation profiles, or developing RXFP1-targeted assays should use this compound as a starting tool molecule. No other analog from this chemotype (N-benzyl, N-(4-methoxybenzyl), N-unsubstituted acid) has demonstrated any detectable RXFP1 activity in the same panel, making the N-(4-methylbenzyl) substitution non-negotiable for this application [1].

Hit-to-Lead Medicinal Chemistry Campaigns Requiring Lead-Like Starting Points

With zero Rule of Five violations, a QED score of 0.57, and an AlogP of 2.92, this compound occupies the favorable drug-likeness space that medicinal chemists prioritize for early lead optimization. Its balanced lipophilicity ensures adequate solubility while maintaining permeability, making it a superior starting point for structure-activity relationship (SAR) expansion compared to higher molecular weight, Ro5-violating analogs from the same chemical series [1] [2].

Quinazolinedione Privileged Scaffold Libraries and Chemogenomic Screening Sets

As a representative of the quinazolinedione privileged scaffold with documented target-family selectivity (exemplified by RSV polymerase and SIRT6 inhibitors), this compound is a valuable addition to chemogenomic screening libraries. Its inclusion enables the probing of novel biological targets within the GPCR and enzyme families while minimizing the risk of pan-assay interference compounds (PAINS) that plague many non-quinazolinedione carboxamide collections [1] [2].

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